molecular formula C29H50O2 B584293 (S,S,R)-alpha-Tocopherol CAS No. 79434-82-5

(S,S,R)-alpha-Tocopherol

Cat. No.: B584293
CAS No.: 79434-82-5
M. Wt: 430.717
InChI Key: GVJHHUAWPYXKBD-BXOOBUKZSA-N
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Description

(S,S,R)-alpha-Tocopherol, commonly known as a form of Vitamin E, is a naturally occurring compound with significant antioxidant properties. It is one of the eight forms of tocopherols and tocotrienols, which are collectively known as Vitamin E. This compound is essential for various biological functions, including protecting cell membranes from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a Friedel-Crafts alkylation mechanism. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and distillation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S,S,R)-alpha-Tocopherol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to tocopheryl quinone.

    Reduction: It can be reduced back to its active form from tocopheryl quinone.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions typically involve nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Tocopheryl quinone.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted tocopherol derivatives.

Scientific Research Applications

(S,S,R)-alpha-Tocopherol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying antioxidant mechanisms.

    Biology: Investigated for its role in cellular protection and signaling.

    Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the formulation of dietary supplements, cosmetics, and food preservatives due to its antioxidant properties.

Mechanism of Action

The primary mechanism by which (S,S,R)-alpha-Tocopherol exerts its effects is through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound interacts with lipid radicals in cell membranes, converting them into more stable products and preventing lipid peroxidation. Molecular targets include various enzymes and signaling pathways involved in oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

  • Beta-Tocopherol
  • Gamma-Tocopherol
  • Delta-Tocopherol
  • Tocotrienols

Comparison

(S,S,R)-alpha-Tocopherol is unique among its counterparts due to its higher bioavailability and potency as an antioxidant. While other tocopherols and tocotrienols also exhibit antioxidant properties, this compound is often preferred in research and industrial applications for its superior efficacy in protecting against oxidative damage.

Properties

IUPAC Name

(2S)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-BXOOBUKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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